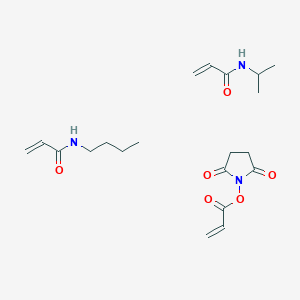
N-butylprop-2-enamide;(2,5-dioxopyrrolidin-1-yl) prop-2-enoate;N-propan-2-ylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide) is a copolymer that combines the properties of N-isopropylacrylamide, N-n-butylacrylamide, and N-acryloxysuccinimide. This compound is known for its thermoresponsive behavior, making it useful in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide) is typically synthesized through free radical polymerization. The process involves the copolymerization of N-isopropylacrylamide, N-n-butylacrylamide, and N-acryloxysuccinimide in the presence of an initiator such as azobisisobutyronitrile (AIBN) under controlled temperature conditions . The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) or water, and the polymerization is initiated by heating the mixture to around 60-70°C .
Industrial Production Methods
In industrial settings, the production of Poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide) follows similar principles but on a larger scale. The process involves continuous polymerization reactors, precise control of reaction parameters, and efficient purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide) undergoes various chemical reactions, including:
Hydrolysis: The succinimide groups can be hydrolyzed under acidic or basic conditions to form carboxylic acid groups.
Substitution: The succinimide groups can also participate in nucleophilic substitution reactions with amines, leading to the formation of amide bonds.
Common Reagents and Conditions
Hydrolysis: Typically performed using dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH) at room temperature.
Major Products
Wissenschaftliche Forschungsanwendungen
Poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide) has a wide range of applications in scientific research:
Wirkmechanismus
The thermoresponsive behavior of Poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide) is primarily due to the presence of N-isopropylacrylamide units, which exhibit a lower critical solution temperature (LCST) around 32°C . Below this temperature, the polymer is soluble in water, while above it, the polymer undergoes a phase transition and becomes insoluble . This property is exploited in various applications, such as drug delivery, where the polymer can release its payload in response to temperature changes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Poly(N-isopropylacrylamide): Known for its thermoresponsive properties but lacks the functional groups provided by N-n-butylacrylamide and N-acryloxysuccinimide.
Poly(N-isopropylacrylamide-co-butylacrylate): Similar thermoresponsive behavior but with different mechanical properties due to the presence of butylacrylate.
Poly(N-isopropylacrylamide-co-methacrylic acid): Combines thermoresponsive behavior with pH sensitivity.
Uniqueness
Poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide) is unique due to its combination of thermoresponsive behavior and the presence of reactive succinimide groups, which allow for further functionalization and customization for specific applications .
Eigenschaften
CAS-Nummer |
118519-84-9 |
|---|---|
Molekularformel |
C20H31N3O6 |
Molekulargewicht |
409.5 g/mol |
IUPAC-Name |
N-butylprop-2-enamide;(2,5-dioxopyrrolidin-1-yl) prop-2-enoate;N-propan-2-ylprop-2-enamide |
InChI |
InChI=1S/C7H7NO4.C7H13NO.C6H11NO/c1-2-7(11)12-8-5(9)3-4-6(8)10;1-3-5-6-8-7(9)4-2;1-4-6(8)7-5(2)3/h2H,1,3-4H2;4H,2-3,5-6H2,1H3,(H,8,9);4-5H,1H2,2-3H3,(H,7,8) |
InChI-Schlüssel |
OUIOMKUBQDZBOQ-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C=C.CC(C)NC(=O)C=C.C=CC(=O)ON1C(=O)CCC1=O |
Kanonische SMILES |
CCCCNC(=O)C=C.CC(C)NC(=O)C=C.C=CC(=O)ON1C(=O)CCC1=O |
Key on ui other cas no. |
118519-84-9 |
Synonyme |
poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide) poly(NIPAAm-nBAAm-NASI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5-amine](/img/structure/B39420.png)
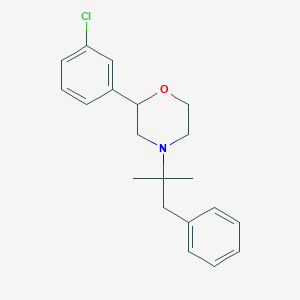

![4-[bis(2-chloroethyl)amino]-N,N-dimethylbenzamide](/img/structure/B39427.png)
![5-[[4-(Dimethylamino)phenyl]diazenyl]benzene-1,3-disulfonic acid](/img/structure/B39428.png)
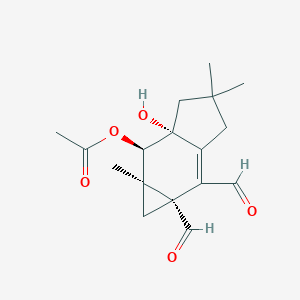
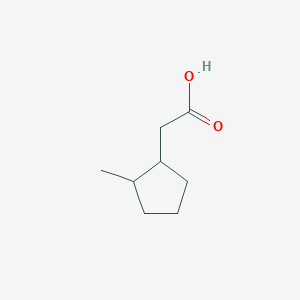
![3-CHLORO-4-[1,1,2-TRIFLUORO-2-(TRIFLUOROMETHOXY)ETHOXY]BENZENAMINE](/img/structure/B39436.png)
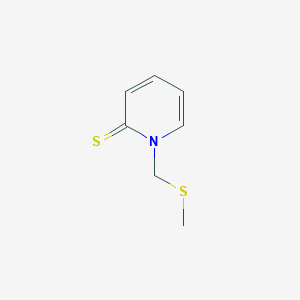
![Thieno[3,2-b]pyridin-3-amine](/img/structure/B39445.png)
![1-(Fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B39446.png)
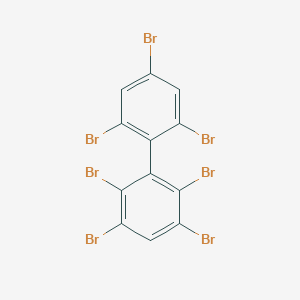
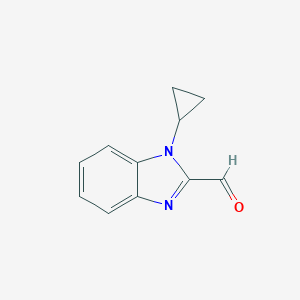
![Furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B39450.png)
